molecular formula C17H13BrO3S B3136884 1-Bromo-2-(tosyloxy)naphthalene CAS No. 42768-98-9

1-Bromo-2-(tosyloxy)naphthalene

Cat. No.: B3136884
CAS No.: 42768-98-9
M. Wt: 377.3 g/mol
InChI Key: NJIKCQOKQTWNQO-UHFFFAOYSA-N
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Description

1-Bromo-2-(tosyloxy)naphthalene is an organic compound belonging to the class of naphthalenes. It is characterized by the presence of a bromine atom and a tosyloxy group attached to the naphthalene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of naphthalene using bromine or a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalyst such as zeolites . The reaction is typically carried out in a ball mill under mechanochemical conditions, which enhances the atom economy and efficiency of the process .

Industrial Production Methods

In industrial settings, the continuous bromination of naphthalene can be achieved using twin-screw extrusion techniques. This method allows for the large-scale production of 1-bromo-2-(tosyloxy)naphthalene with high catalytic activity and recyclability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(tosyloxy)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryls or biheterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.

    Coupling Products: Biaryls and biheterocycles are the major products formed through cross-coupling reactions.

Scientific Research Applications

1-Bromo-2-(tosyloxy)naphthalene is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: It is used in the development of biologically active compounds and as a probe in biochemical studies.

    Medicine: The compound is explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is employed in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-bromo-2-(tosyloxy)naphthalene involves its ability to undergo nucleophilic substitution and cross-coupling reactionsIn cross-coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalene: Similar to 1-bromo-2-(tosyloxy)naphthalene but lacks the tosyloxy group.

    2-Bromonaphthalene: Another isomer of bromonaphthalene with the bromine atom at a different position.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a tosyloxy group, which enhances its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

(1-bromonaphthalen-2-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3S/c1-12-6-9-14(10-7-12)22(19,20)21-16-11-8-13-4-2-3-5-15(13)17(16)18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIKCQOKQTWNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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